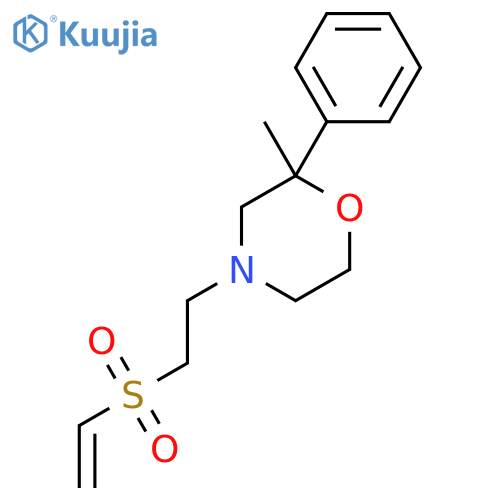

Cas no 2224507-01-9 (4-(2-Ethenylsulfonylethyl)-2-methyl-2-phenylmorpholine)

4-(2-Ethenylsulfonylethyl)-2-methyl-2-phenylmorpholine 化学的及び物理的性質

名前と識別子

-

- AKOS034128355

- 2224507-01-9

- EN300-6717134

- 4-(2-Ethenylsulfonylethyl)-2-methyl-2-phenylmorpholine

- 4-[2-(ethenesulfonyl)ethyl]-2-methyl-2-phenylmorpholine

- Z3023939362

-

- インチ: 1S/C15H21NO3S/c1-3-20(17,18)12-10-16-9-11-19-15(2,13-16)14-7-5-4-6-8-14/h3-8H,1,9-13H2,2H3

- InChIKey: JAVTUDFYRPDDAC-UHFFFAOYSA-N

- ほほえんだ: S(C=C)(CCN1CCOC(C)(C2C=CC=CC=2)C1)(=O)=O

計算された属性

- せいみつぶんしりょう: 295.12421471g/mol

- どういたいしつりょう: 295.12421471g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 5

- 複雑さ: 423

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 55Ų

4-(2-Ethenylsulfonylethyl)-2-methyl-2-phenylmorpholine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6717134-0.05g |

4-[2-(ethenesulfonyl)ethyl]-2-methyl-2-phenylmorpholine |

2224507-01-9 | 95.0% | 0.05g |

$246.0 | 2025-03-13 |

4-(2-Ethenylsulfonylethyl)-2-methyl-2-phenylmorpholine 関連文献

-

Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855

-

Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982

-

Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964

-

4. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

-

Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499

-

Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655

-

Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360

4-(2-Ethenylsulfonylethyl)-2-methyl-2-phenylmorpholineに関する追加情報

Research Brief on 4-(2-Ethenylsulfonylethyl)-2-methyl-2-phenylmorpholine (CAS: 2224507-01-9)

4-(2-Ethenylsulfonylethyl)-2-methyl-2-phenylmorpholine (CAS: 2224507-01-9) is a novel morpholine derivative that has recently garnered attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, characterized by the presence of an ethenylsulfonyl group and a phenyl-substituted morpholine ring, exhibits promising biological activity, particularly in the modulation of protein-protein interactions and enzyme inhibition. Recent studies have explored its synthesis, pharmacological properties, and potential as a lead compound for drug development.

The synthesis of 4-(2-Ethenylsulfonylethyl)-2-methyl-2-phenylmorpholine involves a multi-step process, including the functionalization of the morpholine core and the introduction of the ethenylsulfonyl moiety. Advanced spectroscopic techniques such as NMR and mass spectrometry have been employed to confirm the structure and purity of the compound. Researchers have also investigated its stability under various physiological conditions, which is critical for its potential use in vivo.

In terms of biological activity, preliminary studies suggest that 4-(2-Ethenylsulfonylethyl)-2-methyl-2-phenylmorpholine exhibits inhibitory effects on specific enzymes involved in inflammatory pathways. For instance, it has shown moderate activity against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. Additionally, its ability to interact with certain G-protein-coupled receptors (GPCRs) has been explored, highlighting its potential as a modulator of cellular signaling pathways.

Recent in vitro and in vivo studies have further elucidated the compound's pharmacokinetic and pharmacodynamic properties. The compound demonstrates favorable absorption and distribution profiles, although its metabolism and excretion pathways require further investigation. Notably, its low cytotoxicity in mammalian cell lines suggests a promising safety profile, which is essential for its development as a therapeutic agent.

Despite these encouraging findings, challenges remain in optimizing the compound's potency and selectivity. Structure-activity relationship (SAR) studies are currently underway to identify analogs with enhanced biological activity and reduced off-target effects. Computational modeling and high-throughput screening are being utilized to accelerate this process.

In conclusion, 4-(2-Ethenylsulfonylethyl)-2-methyl-2-phenylmorpholine represents a promising candidate for further development in the field of medicinal chemistry. Its unique structural attributes and preliminary biological activities warrant continued investigation, particularly in the context of inflammatory diseases and other therapeutic areas. Future research should focus on refining its pharmacological properties and exploring its potential in combination therapies.

2224507-01-9 (4-(2-Ethenylsulfonylethyl)-2-methyl-2-phenylmorpholine) 関連製品

- 1806415-83-7(3-Fluoro-2-hydroxy-5-iodopyridine)

- 2229631-99-4(O-2-(3-fluoropyridin-2-yl)ethylhydroxylamine)

- 2228379-06-2(tert-butyl N-{1-[1-(2-aminopropan-2-yl)cyclopropyl]ethyl}-N-methylcarbamate)

- 2137606-74-5(Imidazo[2,1-b]thiazole-5-methanesulfonamide, N,6-dimethyl-)

- 1803995-62-1(2-(Chloromethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-carbonyl chloride)

- 1806883-98-6(5-(Difluoromethyl)-3-fluoro-2-nitropyridine-4-carboxaldehyde)

- 2411270-55-6(2-chloro-N-(2-cyclohexyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-yl)acetamide)

- 1543060-63-4(4-bromo-3-chloro-5,6-dimethylpyridazine)

- 2229426-08-6(5-(but-3-yn-2-yl)pyrimidine)

- 2248405-67-4(2-(5,5-Dimethyloxan-2-yl)propan-1-ol)